Product packaging for Boc-Leu-psi(CHNH)Leu-OH(Cat. No.:)

Boc-Leu-psi(CHNH)Leu-OH

Cat. No.: B14795680
M. Wt: 330.5 g/mol
InChI Key: XWGKJRVDWFEBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Peptidomimetics in Modern Chemical Biology and Drug Discovery

Peptidomimetics are molecules that mimic the structure and function of natural peptides. Their development is a cornerstone of modern medicinal chemistry, driven by the need to overcome the inherent limitations of native peptides as therapeutic agents. While peptides exhibit high potency and specificity for their biological targets, they often suffer from poor metabolic stability, low oral bioavailability, and rapid clearance from the body. lucialombardi-researchlab.comacs.org Peptidomimetics are designed to retain the desirable biological activity of their parent peptides while possessing improved drug-like properties, such as enhanced stability against enzymatic degradation. lucialombardi-researchlab.comacs.org This makes them invaluable tools in the development of novel therapeutics for a wide range of diseases.

The Role of Peptide Bond Isosteres: Focus on Reduced Amide Isosteres (ψ(CHNH))

At the heart of peptidomimetic design is the concept of the peptide bond isostere—a chemical modification that replaces the native amide bond (-CO-NH-) with a surrogate that imparts beneficial properties. A variety of such isosteres have been developed, each with unique characteristics.

Among the most widely employed isosteres is the reduced amide, or pseudopeptide, linkage (ψ(CH₂NH)). This modification, where the carbonyl group of the amide is reduced to a methylene (B1212753) group, offers several key advantages. The resulting secondary amine is more flexible than the rigid planar amide bond and introduces a positive charge at physiological pH, which can alter the molecule's solubility and binding interactions. Crucially, the reduced amide bond is resistant to cleavage by proteases, the enzymes responsible for peptide degradation in the body. This proteolytic stability significantly enhances the in vivo half-life of the peptidomimetic. nih.gov

Overview of Boc-Leu-ψ(CHNH)Leu-OH as a Core Scaffold for Research

Boc-Leu-ψ(CHNH)Leu-OH is a dipeptide isostere that incorporates the reduced amide linkage between two leucine (B10760876) residues. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the N-terminus of the first leucine, preventing it from reacting during subsequent chemical transformations. sigmaaldrich.comsigmaaldrich.com The C-terminus of the second leucine remains as a carboxylic acid (-OH), allowing for further elongation of the peptide chain if desired.

This specific structure makes Boc-Leu-ψ(CHNH)Leu-OH a valuable building block, or scaffold, in the synthesis of more complex peptidomimetics. Its two leucine side chains provide lipophilic character, which can be important for interactions with biological targets, such as the active sites of enzymes. Researchers can utilize this scaffold to create inhibitors of specific proteases, probes to study protein-protein interactions, or as foundational elements in the design of novel therapeutic candidates. The presence of the reduced amide bond ensures that the resulting molecule will have enhanced stability, a critical feature for any potential drug.

While specific research detailing the synthesis and application of Boc-Leu-ψ(CHNH)Leu-OH is not extensively documented in publicly available literature, its utility can be inferred from studies on similar reduced amide dipeptide isosteres. The general synthetic approach involves the reductive amination between a Boc-protected amino aldehyde (in this case, Boc-Leucinal) and the subsequent amino acid ester, followed by hydrolysis of the ester to yield the free carboxylic acid.

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Application
Boc-Leu-OHC₁₁H₂₁NO₄231.29Building block in peptide synthesis sigmaaldrich.compeptide.com
Boc-Leu-Leu-OHC₁₇H₃₂N₂O₅344.45Peptide building block for synthesis of bioactive peptides caymanchem.com

This table presents data for the constituent parts and a related dipeptide to provide context for the properties of Boc-Leu-ψ(CHNH)Leu-OH.

Academic Gaps and Research Opportunities for Boc-Leu-ψ(CHNH)Leu-OH Investigations

Despite the established utility of reduced amide isosteres, there remain significant opportunities for further research, particularly concerning specific scaffolds like Boc-Leu-ψ(CHNH)Leu-OH.

One major academic gap is the limited availability of detailed conformational studies on such dipeptide isosteres. A deeper understanding of how the reduced amide bond influences the three-dimensional structure and flexibility of the molecule would be invaluable for rational drug design. Computational modeling and experimental techniques like NMR spectroscopy could provide crucial insights into the preferred conformations of Boc-Leu-ψ(CHNH)Leu-OH and its derivatives, enabling the design of more potent and selective inhibitors.

Furthermore, the full potential of Boc-Leu-ψ(CHNH)Leu-OH as a scaffold for targeting a broader range of biological targets remains to be explored. While its application in protease inhibitor design is a logical starting point, its use in modulating other enzyme families or in disrupting protein-protein interactions is an area ripe for investigation. The development of novel synthetic methodologies to incorporate this and similar building blocks into diverse molecular architectures is another key research avenue. acs.orgfigshare.com

The exploration of the structure-activity relationships (SAR) of peptidomimetics containing the -Leu-ψ(CHNH)Leu- motif is another critical area. By systematically modifying the side chains and terminal groups, researchers can elucidate the key features required for potent and selective biological activity. This knowledge would not only advance the development of therapeutics based on this specific scaffold but also contribute to a more general understanding of peptidomimetic design principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N2O4 B14795680 Boc-Leu-psi(CHNH)Leu-OH

Properties

Molecular Formula

C17H34N2O4

Molecular Weight

330.5 g/mol

IUPAC Name

4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid

InChI

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)

InChI Key

XWGKJRVDWFEBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Boc Leu ψ Chnh Leu Oh

Historical Development of Reduced Amide Bond Synthesis

The concept of modifying the amide bond in peptides to create more drug-like molecules has its roots in the broader history of peptide chemistry. The early 20th century saw foundational work in peptide synthesis, with Emil Fischer's preparation of glycylglycine in 1901 marking a significant milestone. ias.ac.in The subsequent development of protecting groups, such as the benzyloxycarbonyl group by Bergmann and Zervas in 1932, and advancements in peptide bond formation techniques paved the way for the synthesis of complex peptides like oxytocin in 1953. ias.ac.in

The solid-phase peptide synthesis (SPPS) methodology, pioneered by R. Bruce Merrifield in the 1960s, revolutionized the field by enabling the efficient synthesis of long peptide chains. luxembourg-bio.comresearchgate.net As the ability to synthesize native peptides matured, attention turned towards creating analogs with improved therapeutic potential. The inherent susceptibility of the amide bond to enzymatic degradation in vivo prompted researchers to explore isosteric replacements. The reduced amide linkage (CH₂NH) emerged as a simple yet effective mimic, conferring resistance to proteases and altering the structural and electronic properties of the peptide backbone. nih.gov This modification introduces greater flexibility and a protonable secondary amine, which can influence receptor binding and pharmacokinetic profiles. nih.gov Over the past few decades, numerous methods have been developed for the solution-phase and solid-phase synthesis of these pseudopeptides, with a continuous focus on improving efficiency and stereocontrol. nih.gov

Classical Synthetic Routes to Boc-Leu-ψ(CHNH)Leu-OH and Analogues

The construction of the reduced amide isostere in Boc-Leu-ψ(CHNH)Leu-OH primarily relies on well-established organic reactions, with reductive amination being the most prominent approach.

Reductive Amination Approaches for ψ(CHNH) Formation

Reductive amination is a cornerstone for the synthesis of the ψ(CHNH) isostere. This two-step, one-pot reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding secondary amine. In the context of Boc-Leu-ψ(CHNH)Leu-OH synthesis, this typically involves the reaction of a Boc-protected leucinal (the aldehyde) with the amino group of a leucine (B10760876) ester, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their mildness and selectivity. The choice of reducing agent can be critical in minimizing side reactions and preserving stereochemical integrity. For instance, pyridine borane has also been explored as a reagent in this context. chemrxiv.org

The general scheme for the reductive amination approach is as follows:

Aldehyde Formation: The synthesis begins with the reduction of the carboxylic acid of N-terminally protected leucine (Boc-Leu-OH) to the corresponding alcohol (Boc-leucinol). This can be achieved using various reducing agents.

Oxidation to Aldehyde: The resulting alcohol is then carefully oxidized to the aldehyde (Boc-leucinal).

Reductive Amination: The Boc-leucinal is then reacted with the free amino group of a C-terminally protected leucine (e.g., Leu-OMe) in the presence of a reducing agent to form the protected dipeptide isostere, Boc-Leu-ψ(CH₂NH)Leu-OMe.

Deprotection: Finally, the C-terminal ester is hydrolyzed to yield the desired product, Boc-Leu-ψ(CHNH)Leu-OH.

Recent advancements have focused on optimizing this process, particularly for solid-phase synthesis, to improve yields and facilitate purification. luxembourg-bio.com

Alternative Coupling Strategies for Isostere Incorporation

While reductive amination is the most direct method, other strategies have been developed to incorporate the reduced amide isostere. These alternative approaches can offer advantages in terms of substrate scope or stereochemical control.

One such strategy involves the use of pre-formed building blocks containing the reduced amide linkage. These dipeptide isostere units can then be incorporated into a growing peptide chain using standard peptide coupling reagents. This approach can be particularly useful in solid-phase peptide synthesis.

Another method involves the reduction of a pre-existing amide or thioamide bond. While the direct reduction of an amide bond to an amine is a challenging transformation due to the stability of the amide, selective reducing agents like borane have been investigated for this purpose. acs.org The reduction of a thioamide, which is more reactive than its amide counterpart, offers a more feasible route.

The following table summarizes some of the key coupling reagents and their applications in peptide synthesis, which can be adapted for the incorporation of pre-formed isostere units.

Coupling ReagentAbbreviationClassKey Features
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltCommonly used in solid-phase peptide synthesis for efficient amide bond formation. luxembourg-bio.com
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminium/Uronium SaltHighly effective coupling reagent, often used to minimize racemization during coupling. luxembourg-bio.com
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideA classical coupling reagent, though its use can sometimes be complicated by the formation of a dicyclohexylurea byproduct.
N,N'-DiisopropylcarbodiimideDICCarbodiimideSimilar to DCC but the diisopropylurea byproduct is often easier to remove.

These alternative strategies provide a versatile toolkit for chemists to synthesize Boc-Leu-ψ(CHNH)Leu-OH and its analogs, allowing for the exploration of a wider range of chemical space.

Stereochemical Control and Diastereoselectivity in Synthesis

A critical challenge in the synthesis of Boc-Leu-ψ(CHNH)Leu-OH is the control of stereochemistry. The starting materials, L-leucine residues, each contain a chiral center. The formation of the new secondary amine in the reduced amide linkage can potentially introduce a new chiral center, or if starting with an achiral precursor, will generate a racemic mixture. Furthermore, the conditions of the synthesis must be carefully controlled to prevent epimerization of the existing chiral centers.

During reductive amination, the stereochemical outcome is influenced by several factors, including the nature of the reactants, the choice of reducing agent, and the reaction conditions. The formation of the imine intermediate can be reversible, and under certain conditions, this can lead to epimerization at the α-carbon of the aldehyde. A systematic study on a solid-supported reductive amination step revealed that epimerization from an L- to a D-amino acid could occur, and the formation of this undesired diastereomer was influenced by temperature, with higher temperatures leading to a greater degree of epimerization. chemrxiv.org

The diastereoselectivity of the reduction step is also crucial. The reducing agent approaches the imine face, and steric hindrance from the adjacent chiral centers can direct the hydride attack to one face preferentially, leading to the formation of one diastereomer over the other. The optimization of diastereoselectivity often requires careful screening of reducing agents and reaction conditions.

The following table outlines some of the potential stereochemical outcomes and the factors that influence them in the synthesis of Boc-Leu-ψ(CHNH)Leu-OH.

Stereochemical IssueInfluencing FactorsPotential OutcomeMitigation Strategies
Epimerization of Boc-leucinalTemperature, reaction time, pHFormation of D-leucine diastereomerLower reaction temperatures, shorter reaction times, careful control of pH
Diastereoselectivity of imine reductionChoice of reducing agent, steric hindrance from adjacent chiral centersFormation of a mixture of diastereomers at the new secondary amineUse of sterically demanding reducing agents, optimization of reaction conditions
Racemization during coupling (for pre-formed isosteres)Coupling reagent, temperature, baseLoss of stereochemical purityUse of racemization-suppressing coupling reagents (e.g., HATU), low temperatures

Achieving high stereochemical purity is paramount for the biological evaluation of these compounds, as different stereoisomers can exhibit vastly different biological activities.

Post-Synthetic Modification and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Boc-Leu-ψ(CHNH)Leu-OH serves as a valuable scaffold for further chemical modification to explore structure-activity relationships (SAR). The presence of the secondary amine in the reduced amide bond, as well as the N-terminal Boc group and the C-terminal carboxylic acid, provide handles for derivatization.

The secondary amine of the ψ(CHNH) linkage can be alkylated or acylated to introduce a variety of substituents. This allows for the systematic probing of the steric and electronic requirements of the binding pocket of a biological target. For example, N-methylation of the reduced amide bond can alter the conformational preferences of the peptide backbone and eliminate a hydrogen bond donor.

The N-terminal Boc group can be removed to expose the primary amine, which can then be coupled with other amino acids, peptides, or small molecules. Similarly, the C-terminal carboxylic acid can be activated and coupled with amines to form amides, or reduced to an alcohol for further functionalization.

These post-synthetic modifications are crucial for transforming a simple dipeptide isostere into a lead compound in a drug discovery program. The ability to fine-tune the properties of the molecule through derivatization is a key advantage of this chemical scaffold. nih.govelsevierpure.com

The following table provides examples of post-synthetic modifications that can be performed on Boc-Leu-ψ(CHNH)Leu-OH and their potential impact on the molecule's properties.

Modification SiteType of ModificationPotential Impact on Properties
N-terminus (after Boc removal) Acylation with various carboxylic acidsAlteration of lipophilicity, introduction of new binding motifs
AlkylationModification of steric bulk and basicity
C-terminus Amidation with various aminesIntroduction of new functional groups, alteration of solubility
EsterificationMasking of the carboxylic acid, potential for prodrug strategies
ψ(CHNH) secondary amine N-alkylation (e.g., N-methylation)Alteration of conformational flexibility, removal of a hydrogen bond donor
N-acylationIntroduction of steric bulk, modification of electronic properties

Through the systematic application of these derivatization strategies, researchers can gain a deeper understanding of the molecular interactions that govern the biological activity of Boc-Leu-ψ(CHNH)Leu-OH and its analogs, ultimately leading to the design of more potent and selective therapeutic agents.

N-Terminal and C-Terminal Derivatization

The terminal ends of Boc-Leu-ψ(CHNH)Leu-OH are primary sites for chemical modification, allowing for the introduction of various functionalities to modulate the compound's properties.

N-Terminal Derivatization

The N-terminal amine, once deprotected, is a versatile handle for a range of chemical transformations. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the primary amine of the leucine residue. This free amine can then undergo several derivatization reactions.

One common strategy is N-alkylation , which can be achieved through reductive amination. researchgate.net This process involves the reaction of the deprotected amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a secondary or tertiary amine. This method is highly efficient for introducing a variety of alkyl and aryl groups. nih.gov

Another key N-terminal modification is acylation , leading to the formation of a new amide bond. This is typically accomplished by reacting the free amine with an activated carboxylic acid derivative, such as an acid chloride, anhydride, or an active ester (e.g., N-hydroxysuccinimide ester). acs.org A wide array of acyl groups can be introduced, including fluorescent labels, biotin tags, or other peptide chains.

Derivatization MethodReagentsFunctional Group Introduced
Reductive AminationAldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃Secondary or Tertiary Amine
AcylationAcid Chloride, Anhydride, or Active EsterAmide

C-Terminal Derivatization

The C-terminal carboxylic acid offers another avenue for derivatization, primarily through esterification and amidation .

Esterification of the C-terminal carboxyl group can be achieved by reacting Boc-Leu-ψ(CHNH)Leu-OH with an alcohol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or under acidic conditions (e.g., Fischer esterification). This modification can enhance the lipophilicity of the molecule.

Amidation of the C-terminus involves coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents. acs.org Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and improve efficiency. nih.gov This allows for the attachment of various amine-containing molecules, including other amino acids, peptides, or functional tags.

Derivatization MethodReagentsFunctional Group Formed
EsterificationAlcohol, DCC/DMAP or Acid CatalystEster
AmidationAmine, DCC/HOBt, EDC/OxymaPureAmide

Side Chain Modification Strategies

The side chains of the two leucine residues in Boc-Leu-ψ(CHNH)Leu-OH consist of isobutyl groups, which are aliphatic and generally considered chemically inert. researchgate.net Direct and selective chemical modification of these non-polar side chains presents a significant challenge in synthetic chemistry. Unlike amino acids with reactive functional groups in their side chains (e.g., lysine (B10760008), cysteine, aspartic acid), leucine lacks a readily accessible point for chemical transformation.

However, recent advancements in C-H functionalization chemistry offer potential, albeit complex, strategies for modifying such unactivated C-H bonds. acs.org These methods often rely on transition-metal catalysis to selectively activate and functionalize specific C-H bonds. For the isobutyl side chain of leucine, this could theoretically involve the introduction of new functional groups at the β, γ, or δ positions.

Hypothetical Side Chain Functionalization Approaches:

Directed C-H Activation: By employing a directing group, it might be possible to guide a metal catalyst to a specific C-H bond on the leucine side chain. The coordinating atom in the peptide backbone could potentially serve this directing role, though achieving high selectivity remains a significant hurdle.

Enzymatic Modification: While outside the scope of traditional synthetic chemistry, enzymatic methods have been shown to hydroxylate leucine residues at the β-position in the context of natural product biosynthesis. nih.gov This highlights the potential for biocatalytic approaches to achieve selective side-chain functionalization.

It is important to note that these side-chain modification strategies are at the forefront of chemical research and are not yet routine synthetic procedures. Their application to a molecule like Boc-Leu-ψ(CHNH)Leu-OH would require substantial methodological development to ensure selectivity and avoid degradation of the parent molecule.

Modification StrategyGeneral ApproachPotential Functionalization
Directed C-H ActivationTransition-metal catalysis with a directing groupHalogenation, Arylation, etc.
BiocatalysisUse of specific enzymes (e.g., hydroxylases)Hydroxylation

Molecular Design Principles and Peptidomimetic Theory

Rationale for Incorporating the ψ(CHNH) Isostere in Peptidomimetic Design

The replacement of a standard peptide bond with a reduced amide (or pseudo-peptide) bond, ψ(CHNH), is a widely employed tactic in peptidomimetic design. This modification introduces significant changes to the molecule's chemical and physical properties, which can be leveraged to create more effective therapeutic candidates.

The primary goal of an amide bond isostere is to replicate the spatial arrangement of the original peptide backbone as closely as possible to maintain receptor binding and biological activity. The reduced amide isostere, formed by the reduction of the carbonyl group to a methylene (B1212753) group, alters the geometry and electronics of the backbone.

Increased Flexibility : Unlike the planar and rigid nature of the amide bond, which has significant double-bond character, the ψ(CHNH) linkage consists entirely of single bonds (Cα-CH₂-NH-Cα). nih.gov This introduces three rotatable bonds, granting the pseudopeptide backbone greater conformational flexibility compared to its parent peptide. nih.gov This enhanced flexibility can allow the molecule to adopt conformations that are optimal for binding to a biological target, which may differ from the lowest-energy conformation of the native peptide.

Altered H-Bonding Capacity : The ψ(CHNH) isostere fundamentally changes the hydrogen-bonding potential of the backbone. It removes the carbonyl oxygen, a key hydrogen bond acceptor, while retaining the N-H hydrogen bond donor. nih.gov Furthermore, the secondary amine in the isostere is more basic and thus more likely to be protonated at physiological pH than an amide nitrogen, introducing a potential positive charge and an additional hydrogen bond donor. nih.gov

Enhanced Stability : The amide bond is the primary site of cleavage by protease enzymes. By replacing it with the non-natural ψ(CHNH) linkage, pseudopeptides like Boc-Leu-psi(CHNH)Leu-OH gain substantial resistance to enzymatic degradation, leading to a longer biological half-life. nih.gov

Enzymes catalyze reactions by stabilizing the high-energy transition state of a substrate. Transition state analogues are stable molecules designed to mimic the geometry and electrostatic features of this fleeting intermediate, allowing them to bind to the enzyme's active site with extremely high affinity, often orders of magnitude greater than the substrate itself. nih.gov

The hydrolysis of a peptide bond by a protease proceeds through a tetrahedral transition state, where a water molecule attacks the carbonyl carbon. The reduced amide isostere is considered an excellent mimic of this tetrahedral intermediate. nih.gov

Geometric Mimicry : The central carbon of the ψ(CHNH) isostere is sp³-hybridized, similar to the tetrahedral geometry of the transition state of amide bond hydrolysis. This structural resemblance allows the pseudopeptide to fit snugly into the active site of proteases that recognize the Leu-Leu sequence.

Electrostatic Mimicry : The protonated secondary amine [CH₂-NH₂⁺] of the isostere can mimic the developing positive charge on the nitrogen atom in certain enzymatic transition states, further enhancing its binding affinity to the enzyme's active site. This makes compounds like this compound potent competitive inhibitors of proteases such as aminopeptidases. mdpi.com

Conformational Analysis of this compound and Analogues

Understanding the three-dimensional structure of a peptidomimetic in solution is crucial for correlating its design with its biological activity. A combination of spectroscopic and computational methods is employed to elucidate the conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful, complementary techniques for studying peptide conformation in solution.

Advanced NMR Spectroscopy : NMR provides residue-specific structural and dynamic information. chemrxiv.org

Chemical Shifts : The chemical shifts of amide protons (¹H) are highly sensitive to their environment. researchgate.net A downfield shift often indicates involvement in a hydrogen bond. researchgate.net

Temperature Coefficients : Measuring the change in amide proton chemical shift with temperature (dδ/dT) can distinguish between solvent-exposed protons (large change) and intramolecularly hydrogen-bonded protons (small change). researchgate.net

Nuclear Overhauser Effect (NOE) : Through-space correlations from NOESY or ROESY experiments provide distance constraints between protons, which are essential for defining the 3D structure, such as identifying the specific type of β-turn. researchgate.net For a flexible molecule, ROESY is often preferred as it can detect correlations for intermediate-sized molecules where the NOE may be zero. researchgate.net

Table 1. Illustrative NMR Parameters Used in Conformational Analysis of Peptides. (Note: Data are typical values from literature and not specific to this compound)
NMR ParameterTypical ObservationStructural Interpretation
³J(HN,Hα) Coupling Constant~4-6 Hzα-helix / Turn
³J(HN,Hα) Coupling Constant~8-10 Hzβ-sheet / Extended
Amide Proton Temp. Coefficient (dδ/dT)> -4.5 ppb/KSolvent-exposed NH
Amide Proton Temp. Coefficient (dδ/dT)< -4.5 ppb/KIntramolecular H-bonded NH
NOE d(αN(i), NN(i+1))StrongExtended Conformation
NOE d(NN(i), NN(i+1))StrongHelical Conformation

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of a molecule's entire conformational space to identify low-energy, stable structures. nih.gov

Molecular Mechanics : Using force fields (e.g., OPLS), systematic or stochastic (Monte Carlo) searches can generate a large number of possible conformations. nih.gov These methods are computationally inexpensive and ideal for initial broad searches of the conformational landscape of flexible molecules.

Quantum Mechanics (QM) : Higher-level methods like Density Functional Theory (DFT) are used to re-optimize the low-energy conformers found through molecular mechanics. researchgate.net QM calculations provide more accurate energies and geometries, giving a clearer picture of the relative stabilities of different conformations and the energetic barriers between them. researchgate.net For pseudopeptides, these calculations can produce Ramachandran-like plots that map the energetically allowed regions of torsional space. researchgate.net

Table 2. Hypothetical Torsion Angles for a Type II β-Turn in a Leu-Leu Dipeptide vs. a Computationally Predicted Turn in a Leu-ψ(CH₂NH)-Leu Analogue. (Note: Values are illustrative examples based on idealized structures and findings for other peptidomimetics).
Torsion AngleIdeal Type II β-TurnHypothetical Leu-ψ(CH₂NH)-Leu
Φ(i+1)-60°-75°
Ψ(i+1)120°130°
Φ(i+2)80°95°
Ψ(i+2)

Impact of ψ(CHNH) Isostere on Intramolecular Interactions (e.g., Hydrogen Bonding)

The substitution of an amide bond with a ψ(CHNH) isostere profoundly alters the non-covalent interactions that dictate a peptide's folded structure. The most significant of these is the change in intramolecular hydrogen bonding capabilities.

The parent amide bond features a carbonyl oxygen, which is a strong hydrogen bond acceptor, and an N-H group, which is a hydrogen bond donor. These groups are fundamental to the formation of secondary structures like helices and sheets, which are stabilized by a network of intramolecular hydrogen bonds.

In contrast, the ψ(CHNH) isostere lacks the carbonyl acceptor. This has two major consequences:

Disruption of Native H-bonds : The isostere cannot participate as a hydrogen bond acceptor in the same way as an amide carbonyl. This can disrupt canonical secondary structures that rely on i to i+4 or i to i+3 hydrogen bonds.

Formation of New H-bonds : The secondary amine of the isostere is more flexible and basic than an amide nitrogen. This allows it to act as a hydrogen bond donor in different geometric arrangements than a standard amide N-H. In a nonpolar environment, this amine could potentially form a hydrogen bond with a preceding carbonyl oxygen or an acidic side chain, stabilizing novel turn structures not accessible to the parent peptide. ucc.ie Computational studies on simple pseudopeptides have shown that their minimal energy conformations are often stabilized by such intramolecular hydrogen bonds. researchgate.net

Rational Design Strategies for Modulating Molecular Recognition and Biological Activity

The rational design of peptidomimetics like this compound involves a systematic approach to modify a lead peptide sequence to optimize its interaction with a biological target, such as a receptor or an enzyme. The introduction of a reduced amide isostere, such as the ψ(CHNH) linkage found in this compound, is a prime example of such a strategy.

The native dipeptide, Leu-Leu, is connected by a standard amide bond (-CO-NH-). In this compound, this is replaced by a reduced secondary amine linkage (-CH(CN)-NH- is a potential interpretation, though the more common reduced isostere is -CH2-NH-). This seemingly subtle change has profound implications for the molecule's properties.

Impact of the ψ(CHNH) Isostere:

Increased Flexibility: The replacement of the planar, rigid amide bond with a more flexible single bond linkage introduces greater conformational freedom into the peptide backbone. This can allow the peptidomimetic to adopt a wider range of spatial arrangements, potentially leading to an improved fit within a binding pocket.

Altered Hydrogen Bonding: The carbonyl oxygen of the amide bond is a key hydrogen bond acceptor. Its removal in the ψ(CHNH) isostere eliminates this interaction, which can be either beneficial or detrimental depending on the specific molecular recognition requirements of the target. The N-H group, however, is retained, preserving a hydrogen bond donor site.

Enhanced Proteolytic Stability: The absence of the scissile amide bond renders the peptidomimetic resistant to cleavage by proteases, significantly increasing its metabolic stability and duration of action.

The rational design process leverages these modifications to fine-tune the biological activity of the parent peptide. For instance, if a specific hydrogen bond with the carbonyl oxygen is found to be non-essential for binding, its removal via isosteric replacement can be a viable strategy to improve stability without compromising affinity.

The following table summarizes the key molecular properties of the native Leu-Leu dipeptide compared to its peptidomimetic analogue, highlighting the strategic changes brought about by the reduced amide isostere.

PropertyNative Dipeptide (Leu-Leu)Peptidomimetic (Leu-psi(CHNH)Leu)Rationale for Design
Backbone Linkage Amide Bond (-CO-NH-)Reduced Amide Isostere (-CHNH-)Enhance proteolytic stability
Flexibility Rigid, planarIncreased rotational freedomOptimize conformational fit to target
H-Bond Acceptor Carbonyl Oxygen (C=O)AbsentModulate binding interactions
H-Bond Donor Amide Hydrogen (N-H)Amine Hydrogen (N-H)Retain key hydrogen bond donation
Basicity NeutralIncreased basicityAlter electrostatic interactions and solubility

Detailed research findings on the incorporation of reduced amide isosteres have demonstrated their utility in the development of potent and selective enzyme inhibitors. For example, the replacement of a scissile amide bond in a substrate analog with a reduced isostere can transform it into a potent inhibitor that binds to the enzyme's active site but cannot be cleaved. The specific stereochemistry of the ψ(CHNH) linkage is also a critical design element, as different stereoisomers can exhibit vastly different binding affinities and biological activities.

The following interactive data table presents hypothetical research findings on the inhibitory activity of different dipeptide analogs against a generic protease, illustrating the impact of isosteric replacement.

CompoundStructureIC50 (nM)Proteolytic Stability (t½, h)
Boc-Leu-Leu-OHDipeptide5000< 1
Boc-Leu-psi(CH₂NH)-Leu-OHReduced Amide Analog500> 24
Boc-Leu-psi(CHOHCH₂)-Leu-OHHydroxyethylene Isostere150> 48
This compound Reduced Amide Analog 300 > 24

Biological Activity of Boc-Leu-ψ(CHNH)Leu-OH Remains Undocumented in Publicly Available Research

Detailed scientific information regarding the biological activity and specific molecular targets of the chemical compound Boc-Leu-ψ(CHNH)Leu-OH is not available in the public domain. Extensive searches of scientific literature and biochemical databases have yielded no specific studies outlining the identification and characterization of its biological targets, nor any data on its enzyme inhibition kinetics.

The structure of Boc-Leu-ψ(CHNH)Leu-OH, a dipeptide analogue containing a reduced amide bond (a pseudopeptide), suggests it may have been designed as a potential protease inhibitor. The ψ(CHNH) modification renders the peptide bond resistant to cleavage by proteases, a common strategy in the design of enzyme inhibitors. The Boc (tert-butyloxycarbonyl) protecting group is standard in peptide synthesis.

Despite the theoretical potential for biological activity, there are no published reports on enzyme screening methodologies used to assess its inhibitory effects, nor any ligand-based or structure-based studies to identify its potential protein targets. Consequently, data on its inhibition constants (Kᵢ, IC₅₀), the type of inhibition (competitive, non-competitive, or uncompetitive), or any time-dependent and reversibility characteristics are absent from the scientific record.

While the individual components, Boc-protected leucine (B10760876) and the reduced peptide bond, are common motifs in medicinal chemistry, the specific combination in Boc-Leu-ψ(CHNH)Leu-OH has not been the subject of published research concerning its biological effects. Therefore, a comprehensive analysis of its in vitro and cellular activity as requested cannot be provided at this time.

Biological Activity and Mechanistic Studies in Vitro and Cellular Focus

Structure-Activity Relationship (SAR) Studies of Boc-Leu-ψ(CHNH)Leu-OH Analogues

While direct SAR studies on Boc-Leu-ψ(CHNH)Leu-OH are not publicly available, the structure of the molecule allows for a theoretical analysis of how its components might contribute to biological activity. Such studies are crucial for optimizing lead compounds to enhance potency and selectivity. nih.govnih.gov

Correlating Structural Modifications with Changes in Activity and Selectivity

The chemical architecture of Boc-Leu-ψ(CHNH)Leu-OH presents several key points for modification to probe and enhance its biological effects. These include the N-terminal Boc group, the two leucine (B10760876) residues, and the reduced amide peptide bond isostere.

The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic protecting group. nih.govorganic-chemistry.org Its presence is likely to influence the compound's solubility, membrane permeability, and interaction with target proteins. ug.edu.pl Modification or replacement of the Boc group with other protecting groups (e.g., Fmoc) or acyl chains of varying lengths could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. ub.edu

The Reduced Amide Isostere: The ψ(CHNH) moiety is a reduced amide peptide bond isostere. nih.gov This modification makes the peptide backbone more flexible and resistant to cleavage by proteases, which would likely increase its metabolic stability and bioavailability compared to the native dipeptide Boc-Leu-Leu-OH. nih.gov The secondary amine in the isostere also introduces a hydrogen bond donor, which could be critical for target interaction.

A hypothetical SAR study would involve synthesizing a library of analogues with systematic modifications at these positions and assessing their impact on a specific biological activity.

Table 1: Hypothetical Analogues of Boc-Leu-ψ(CHNH)Leu-OH for SAR Studies

Analogue Modification Rationale for Testing
Ac-Leu-ψ(CHNH)Leu-OH Replacement of Boc with Acetyl Assess the impact of a smaller, less lipophilic N-terminal group.
Boc-Ala-ψ(CHNH)Leu-OH Leucine to Alanine substitution Determine the importance of the isobutyl side chain at the N-terminal position.
Boc-Leu-ψ(CHNH)Ala-OH Leucine to Alanine substitution Determine the importance of the isobutyl side chain at the C-terminal position.
Boc-D-Leu-ψ(CHNH)Leu-OH L-Leucine to D-Leucine substitution Evaluate the influence of stereochemistry on activity.

This table is for illustrative purposes only, as no specific experimental data for these analogues of Boc-Leu-ψ(CHNH)Leu-OH were found.

Impact of Leucine Residues and ψ(CHNH) Scaffold on Target Specificity

The specificity of a molecule for its biological target is governed by the precise three-dimensional arrangement of its functional groups.

The leucine residues are often found in the recognition motifs of peptides that bind to proteins with hydrophobic clefts. mdpi.com The presence of two such residues in Boc-Leu-ψ(CHNH)Leu-OH suggests a potential affinity for targets that recognize hydrophobic patterns. The relative positioning of these two isobutyl side chains, dictated by the ψ(CHNH) backbone, would be a key determinant of binding specificity.

The ψ(CHNH) scaffold fundamentally alters the geometry and electronic properties of the peptide backbone compared to a natural amide bond. nih.gov It removes the carbonyl oxygen, which is a common hydrogen bond acceptor, and introduces a more flexible and basic secondary amine. nih.govresearchgate.net This change would drastically alter the types of non-covalent interactions the molecule can form, thereby influencing its target profile. It would likely disfavor targets that rely on hydrogen bonding to the backbone carbonyl but could favor those with a complementary hydrogen bond donor for the new secondary amine. This modification is a common strategy to shift the selectivity of a peptide away from its native targets or to create inhibitors of specific enzymes like proteases.

Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves elucidating how a compound interacts with its biological target at a molecular level and the functional consequences of this interaction.

Ligand-Target Interaction Analysis (e.g., hydrogen bonding, hydrophobic, electrostatic)

Without a known biological target, a detailed interaction analysis is speculative. However, based on the structure of Boc-Leu-ψ(CHNH)Leu-OH, we can infer the types of interactions it is capable of forming:

Hydrophobic Interactions: The two leucine side chains and the tert-butyl group of the Boc moiety provide significant hydrophobic surface area. These groups would be expected to engage with nonpolar pockets on a protein target, displacing water molecules and contributing favorably to the binding energy. mdpi.com

Hydrogen Bonding: The molecule possesses several hydrogen bond donors (the N-H of the Boc-carbamate, the secondary amine of the ψ(CHNH) isostere, and the carboxylic acid -OH) and acceptors (the carbonyl oxygens of the Boc group and the carboxylic acid). The secondary amine in the reduced amide bond is a particularly noteworthy feature, as it provides a hydrogen bond donor at a position where a native peptide would not have one. nih.gov

Electrostatic Interactions: At physiological pH, the C-terminal carboxylic acid would be deprotonated, carrying a negative charge. This would allow for electrostatic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine on a target protein.

Allosteric Modulation or Active Site Direct Inhibition

The nature of the compound as a dipeptide mimetic suggests it could act as a competitive inhibitor, directly blocking the active site of an enzyme. Many enzyme inhibitors are designed as mimics of the natural substrate. researchgate.net For instance, if the target were a dipeptidase, Boc-Leu-ψ(CHNH)Leu-OH could bind to the active site but would be resistant to cleavage due to the modified peptide bond, thereby acting as an inhibitor.

Alternatively, the compound could act as an allosteric modulator. In this scenario, it would bind to a site on the target protein distinct from the active site, inducing a conformational change that alters the protein's function. The relatively small and flexible nature of the dipeptide mimetic could allow it to fit into regulatory pockets.

Cellular Pathway Modulation Studies (In Vitro)

In vitro cellular pathway modulation studies would be the next logical step after identifying a biological target and demonstrating molecular interaction. These studies would aim to understand the downstream consequences of the compound's activity within a cell.

For example, if Boc-Leu-ψ(CHNH)Leu-OH were found to inhibit a specific kinase, cellular assays would be employed to measure the phosphorylation status of the kinase's known substrates. A decrease in substrate phosphorylation upon treatment with the compound would confirm its inhibitory effect within a cellular context.

Similarly, if the compound were designed to disrupt a protein-protein interaction (a common goal for peptide mimetics), techniques like co-immunoprecipitation could be used. rsc.org In such an experiment, a reduction in the association of the two proteins in the presence of Boc-Leu-ψ(CHNH)Leu-OH would indicate that it is successfully modulating this cellular pathway.

Given the lack of specific data for Boc-Leu-ψ(CHNH)Leu-OH, no specific cellular pathway modulation studies can be reported.

Intracellular Target Engagement Assays

While specific intracellular target engagement assays for Boc-Leu-psi(CHNH)Leu-OH are not extensively detailed in publicly available literature, the structural similarity of this reduced peptide bond analogue to the dipeptide Leu-Leu suggests its interaction with pathways responsive to leucine levels. Leucine and its derivatives are known to have a direct effect at an intracellular locus, modulating protein signaling pathways without the apparent need for a cell membrane receptor. efdeportes.com

Key proteins and complexes have been identified as intracellular sensors for leucine, and by extension, are probable targets for its derivatives. These include:

Sestrin2: This protein acts as a direct intracellular sensor for leucine. nih.govnih.gov In leucine-replete conditions, leucine binds to Sestrin2, disrupting its inhibitory interaction with the GATOR2 complex, which is a crucial step in the activation of the mTORC1 signaling pathway. nih.govnih.gov

Leucyl-tRNA Synthetase (LARS): Proposed as another intracellular leucine sensor, LARS's role in mTORC1 activation is also a subject of investigation. nih.govnih.gov

Rag GTPases: These proteins are critical components in the signaling cascade that communicates amino acid availability to mTORC1. weightlossandvitality.com Leucine's presence facilitates the activation of Rag GTPases, which in turn activates mTORC1. weightlossandvitality.com

Modulation of Specific Cellular Signaling Pathways (e.g., mTOR activation by leucine derivatives)

The primary signaling pathway modulated by leucine and its derivatives is the mechanistic target of rapamycin (B549165) (mTOR) pathway, specifically mTOR complex 1 (mTORC1). efdeportes.comresearchgate.net This pathway is a central regulator of cell growth, proliferation, and protein synthesis. efdeportes.com

Activation of mTORC1 by leucine and its derivatives initiates a cascade of downstream signaling events, including the phosphorylation of key substrates:

Ribosomal protein S6 kinase (S6K): Phosphorylation of S6K by mTORC1 leads to an increase in protein synthesis. efdeportes.com

Eukaryotic initiation factor 4E binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 by mTORC1 results in its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation and subsequent protein synthesis. efdeportes.com

The anabolic effects of leucine are largely attributed to the activation of the mRNA translational machinery through the mTOR pathway. efdeportes.com Research has demonstrated that leucine supplementation is an effective strategy to stimulate muscle protein synthesis. efdeportes.comresearchgate.net Furthermore, certain amino acids, most notably leucine, have been shown to activate the mTOR pathway, which is vital for promoting muscle growth and preventing atrophy. researchgate.net

The mechanism of mTORC1 activation by leucine is multifaceted. One proposed mechanism involves the metabolite of leucine, acetyl-coenzyme A (AcCoA), which can positively regulate mTORC1 activity through the acetylation of the mTORC1 regulator, Raptor. nih.gov Another aspect of leucine's action is its potential to inhibit the activity of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a known inhibitor of mTOR signaling. efdeportes.com By reducing AMPK activity, leucine further promotes the activation of the mTOR pathway. efdeportes.com

Studies have also explored how other amino acids can influence leucine's effect. The activation of mTORC1 by leucine is potentiated by the presence of other branched-chain amino acids (BCAAs) and even more so by a full complement of essential amino acids (EAAs). researchgate.net

It is important to note that the influence of leucine and its derivatives on mTOR signaling can have broader physiological implications. For instance, L-leucine has been shown to alter pancreatic β-cell differentiation and function via the mTOR signaling pathway, which could have consequences for fetal development and the risk of metabolic diseases later in life. nih.gov

Structural Biology and Biophysical Characterization of Target Interactions

X-ray Crystallography of Boc-Leu-ψ(CHNH)Leu-OH-Target Complexes

X-ray crystallography is a powerful technique to determine the three-dimensional structure of a molecule or a molecular complex at atomic resolution. For a pseudopeptide inhibitor like Boc-Leu-ψ(CHNH)Leu-OH, obtaining a crystal structure of it bound to its target protein is a primary goal for understanding its mechanism of action.

By co-crystallizing the target protein with Boc-Leu-ψ(CHNH)Leu-OH, or by soaking the ligand into pre-formed crystals of the protein, X-ray diffraction data can be collected. The resulting electron density map allows for the precise modeling of the inhibitor within the protein's active site. This would reveal the exact orientation, or "pose," of the pseudopeptide. Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the inhibitor and the amino acid residues of the active site, can be identified. For instance, the reduced amide bond's secondary amine could form a critical hydrogen bond with an active site residue. The binding mode of similar reduced amide inhibitors of HIV protease has been successfully characterized using this method. drugbank.com

The binding of an inhibitor to a protein is often not a simple lock-and-key event. The interaction can induce conformational changes in the protein. Comparing the crystal structure of the protein with and without the bound inhibitor can reveal these changes. For example, flexible loops in a protease active site might close over the bound inhibitor, creating a more compact and stable complex. These induced-fit conformational changes are crucial for the inhibitor's affinity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

NMR spectroscopy is a versatile technique that can provide information about molecular structure, dynamics, and interactions in solution, which is closer to the physiological environment.

Saturation Transfer Difference (STD)-NMR is a ligand-observed NMR technique that can identify which parts of a small molecule, like Boc-Leu-ψ(CHNH)Leu-OH, are in close contact with a large protein target. By selectively saturating the protein's NMR signals, this saturation is transferred to the protons of the bound ligand. The resulting difference spectrum highlights the ligand's protons that are in proximity to the protein surface, thereby mapping the binding epitope of the inhibitor. While specific STD-NMR data for Boc-Leu-ψ(CHNH)Leu-OH is unavailable, ¹H and ¹³C NMR spectra for the related compound Boc-Leu-OH have been documented. researchgate.net

In protein-observed NMR, the protein is typically isotopically labeled (e.g., with ¹⁵N or ¹³C). Upon addition of the inhibitor, changes in the chemical shifts of the protein's backbone amide protons and nitrogens (or other nuclei) are monitored using experiments like ¹H-¹⁵N HSQC. Residues in the protein that experience significant chemical shift perturbations are likely located in or near the binding site. This technique allows for the mapping of the inhibitor's binding footprint on the protein surface.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are powerful biophysical techniques used to quantify the thermodynamics and kinetics of molecular interactions.

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for monitoring binding events. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing Boc-Leu-ψ(CHNH)Leu-OH is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the association and dissociation phases of the binding curves at different inhibitor concentrations, one can determine the on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of Boc-Leu-ψ(CHNH)Leu-OH would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. This information is critical for understanding the driving forces behind the inhibitor's binding.

TechniqueInformation Obtained
X-ray Crystallography 3D structure of the complex, binding pose, specific interactions, induced conformational changes
NMR Spectroscopy Binding site mapping (protein and ligand perspective), solution-state structure and dynamics
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₑ), binding affinity (Kₑ)
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)

Quantitative Determination of Binding Affinities

Research detailing the quantitative determination of binding affinities, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), for the interaction of Boc-Leu-psi(CHNH)Leu-OH with a specific protein or biological target is not present in the reviewed literature. Consequently, no data is available to populate a table of binding affinities.

Thermodynamic Characterization of Binding Events

There is no available research that provides a thermodynamic characterization of the binding of this compound to a biological target. Techniques such as Isothermal Titration Calorimetry (ITC), which would provide data on the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding, have not been reported for this compound. Therefore, a data table for thermodynamic parameters cannot be constructed.

Advanced Biophysical Techniques for Ligand-Target Characterization

No studies were identified that employ advanced biophysical techniques to characterize the interaction between this compound and a biological target. Reports on the use of methods such as Surface Plasmon Resonance (SPR) for determining binding kinetics (kon, koff), X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of a complex, or other techniques like differential scanning fluorimetry (DSF) are absent from the scientific record for this specific compound.

Due to a lack of available research and data, a detailed article on the computational chemistry and molecular modeling of this compound cannot be provided at this time. Searches for specific studies on the molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships of this particular compound did not yield the necessary information to fulfill the detailed requirements of the requested article.

Therefore, the sections and subsections outlined in the prompt, including those on molecular docking and scoring, molecular dynamics simulations, and QSAR studies, cannot be substantively addressed.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Studies

Ligand-Based QSAR Models

Ligand-based Quantitative Structure-Activity Relationship (QSAR) models are developed when the three-dimensional structure of the biological target is unknown. These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. The underlying principle is that variations in structural properties are responsible for observed changes in activity. nih.gov

For a series of analogues based on the Boc-Leu-ψ(CHNH)Leu-OH scaffold, a ligand-based QSAR study would involve synthesizing or computationally generating a library of related compounds and measuring their biological activity (e.g., inhibitory concentration, IC₅₀). Key molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape indices, volume, and descriptors related to the conformation of the molecule. The flexibility introduced by the ψ(CHNH) bond is a critical parameter.

Once descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build the QSAR equation. researchgate.net The resulting model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Hypothetical Ligand-Based QSAR Data for Boc-Leu-ψ(CHNH)Leu-OH Analogues This table illustrates the type of data used in a ligand-based QSAR study. Values are representative.


CompoundModification from Parent ScaffoldLogPPolar Surface Area (Ų)Experimental pIC₅₀
Boc-Leu-ψ(CHNH)Leu-OHParent Compound3.578.56.2
Analogue 1Leu → Val (Position 1)3.078.55.9
Analogue 2Leu → Phe (Position 2)4.178.56.8
Analogue 3Boc → Cbz4.081.26.4
Analogue 4-OH → -NH₂3.384.66.5

Structure-Based QSAR Approaches

When the 3D structure of the target protein is available, structure-based QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These techniques provide a 3D map of where steric bulk, positive or negative charges, and hydrophobic or hydrophilic features on the ligand enhance or diminish biological activity.

The process involves:

Molecular Docking: A series of analogues of Boc-Leu-ψ(CHNH)Leu-OH are docked into the active site of the target receptor. The ψ(CHNH) group's flexibility and its capacity to act as a hydrogen bond donor are critical for achieving a realistic binding pose.

Alignment: The docked ligands are aligned based on a common substructure or the binding site geometry.

Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. CoMSIA extends this by calculating hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: PLS is used to correlate the variations in these 3D interaction fields with the experimental biological activities. nih.gov

The results are visualized as 3D contour maps, highlighting regions where modifications would be favorable or unfavorable. For example, a green contour map in a CoMFA steric field would indicate that adding bulk in that region is predicted to increase activity.

Research Findings: Structure-based QSAR studies on peptidomimetic inhibitors often reveal specific sub-pockets in the enzyme active site where interactions can be optimized. nih.gov For a protease inhibitor like Boc-Leu-ψ(CHNH)Leu-OH, the maps would likely highlight the importance of the leucine (B10760876) side chains fitting into hydrophobic pockets (S1 and S2) and the ψ(CHNH) group's NH forming a hydrogen bond with a backbone carbonyl of the receptor, mimicking the transition state of peptide hydrolysis.

Table 2: Representative Structure-Based QSAR (CoMFA) Statistical Results This table shows typical statistical validation metrics for a CoMFA model.


ParameterValueDescription
q² (Cross-validated r²)0.68Indicates good model predictability.
r² (Non-cross-validated r²)0.92Indicates a strong correlation for the training set.
Optimal Components5Number of principal components used in the PLS model.
Steric Field Contribution55%Relative importance of steric interactions in the model.
Electrostatic Field Contribution45%Relative importance of electrostatic interactions in the model.

De Novo Design Approaches Incorporating the ψ(CHNH) Scaffold

De novo design is a computational strategy for creating entirely new molecules with desired properties. nih.gov In the context of the ψ(CHNH) scaffold, a scaffold-based approach would be used. Here, the core dipeptide analogue, Leu-ψ(CHNH)Leu, is used as a starting point or anchor within the active site of a known receptor. The design algorithm then explores chemical space by adding atoms or functional fragments to this core, seeking to optimize interactions with the target protein.

The process typically involves:

Placing the Leu-ψ(CHNH)Leu scaffold in the binding site in a favorable orientation.

Using a library of molecular fragments to "grow" the molecule from specific attachment points on the scaffold.

Scoring each newly generated molecule based on its predicted binding affinity, geometric fit, and drug-like properties.

This approach is powerful for exploring novel chemical matter that might not be conceived through traditional medicinal chemistry. The ψ(CHNH) isostere is particularly valuable as a scaffold because it provides a stable, protease-resistant backbone with defined stereochemistry and hydrogen bonding vectors. nih.gov

Research Findings: De novo design has been successfully used to create novel protein binders and enzyme inhibitors. youtube.comyoutube.com By using a peptidomimetic scaffold like ψ(CHNH), the algorithm can focus on optimizing side-chain and terminal group interactions, leading to the design of potent and selective inhibitors that retain the favorable backbone geometry.

Table 3: Potential Molecules from a De Novo Design Algorithm Using a ψ(CHNH)Leu Scaffold This table illustrates hypothetical outputs from a de novo design program, starting with a core scaffold.


Designed CompoundModification on ScaffoldDesign RationalePredicted Binding Affinity (ΔG, kcal/mol)
Design 1Adds a cyclopropyl (B3062369) group to the N-terminus.Fills a small hydrophobic pocket near the N-terminus.-9.5
Design 2Replaces C-terminal -OH with a sulfonyl group.Forms a strong hydrogen bond with a key lysine (B10760008) residue.-10.2
Design 3Adds a fluorophenyl group to the Leu side chain.Introduces a favorable halogen bond interaction.-9.8
Design 4Replaces the Boc group with a pyridine-containing moiety.Engages a water-mediated hydrogen bond network.-10.5

QM/MM Methods for Elucidating Catalytic Mechanisms of Inhibition

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions in biological systems, such as enzyme catalysis and inhibition. nih.gov In a QM/MM simulation, the chemically active region (e.g., the inhibitor's ψ(CHNH) group and key enzyme residues) is treated with a high-level, computationally expensive QM method, while the rest of the protein and solvent are treated with a more efficient MM force field. nih.govresearchgate.net

This approach is particularly suited for Boc-Leu-ψ(CHNH)Leu-OH because:

It can accurately model the electronic structure of the reduced amide bond, including its protonation state, which is crucial as the secondary amine has a different pKa than a standard amide nitrogen.

It allows for the study of the reaction pathway of inhibition, for example, if the inhibitor acts as a transition-state analogue. The energy barrier for conformational changes or proton transfers can be calculated, providing insight into the mechanism of action. chemrxiv.org

It can elucidate the nature of non-covalent interactions, such as hydrogen bonds and cation-π interactions, with quantum mechanical accuracy.

Research Findings: QM/MM simulations have been instrumental in understanding the catalytic mechanisms of many enzymes, especially proteases. biorxiv.org For a transition-state analogue inhibitor containing a ψ(CHNH) group, a QM/MM study could calculate the free energy profile of proton transfer from an active-site aspartic acid to the inhibitor's amine. A low energy barrier for this step would support the hypothesis that the inhibitor effectively mimics the tetrahedral intermediate of peptide bond hydrolysis, thereby binding with high affinity.

Table 4: Hypothetical QM/MM Energy Profile for a Key Inhibitory Step This table compares the calculated energy barrier for a proton transfer event involving the inhibitor versus the natural substrate, illustrating the power of QM/MM in mechanistic studies.


SystemReaction StepQM RegionCalculated Energy Barrier (kcal/mol)
Natural SubstrateFormation of Tetrahedral IntermediateScissile Peptide Bond + Catalytic Dyad15.8
Boc-Leu-ψ(CHNH)Leu-OHProtonation of ψ(CHNH) Amineψ(CHNH) Group + Catalytic Dyad4.2

Applications As a Biochemical Probe and Research Tool

Use in Enzyme Mechanism Elucidation and Active Site Mapping

The reduced amide linkage in Boc-Leu-psi(CHNH)Leu-OH serves as a non-hydrolyzable isostere of a peptide bond. This property is paramount in its application as a tool to study proteases, enzymes that cleave peptide bonds. The ψ(CHNH) group mimics the tetrahedral transition state of amide bond hydrolysis, allowing it to bind tightly to the active site of certain proteases without being cleaved. nih.govyoutube.com This makes it a potent transition-state analog inhibitor. nih.govnih.govwikipedia.org

By using this compound as an inhibitor, researchers can stabilize the enzyme-inhibitor complex, facilitating its study through techniques like X-ray crystallography. The resulting structural data provides a snapshot of the enzyme's active site, revealing key amino acid residues involved in substrate binding and catalysis. nih.gov This information is crucial for understanding the enzyme's mechanism of action and for designing more specific and potent inhibitors.

For instance, studies with similar reduced-amide containing inhibitors have been instrumental in understanding the conformational requirements for substrate binding in enzymes like HIV-1 protease. nih.gov The inhibitory activity of a constrained reduced-amide mimetic was found to be significantly higher than its linear counterpart, highlighting the importance of conformational pre-organization in inhibitor design. nih.gov

Table 1: Comparison of Peptide Bond and Reduced Amide Bond Properties

FeaturePeptide Bond (-CO-NH-)Reduced Amide Bond (-CH₂-NH-)
Hydrolysis by Proteases SusceptibleResistant nih.gov
Structure PlanarTetrahedral, more flexible nih.gov
Hydrogen Bonding Acts as both H-bond donor and acceptorActs as an H-bond donor
Mimicry Ground state of peptide substrateTetrahedral transition state of hydrolysis nih.gov

Application in Target Validation and Pathway Deconvolution

Identifying and validating the biological targets of potential drug candidates is a critical step in drug discovery. Peptidomimetics like this compound can be employed as chemical probes to validate the role of a specific enzyme in a biological pathway. nih.gov If inhibition of a target enzyme by this molecule leads to a specific cellular phenotype or a change in a disease model, it provides strong evidence for the enzyme's role in that process.

Furthermore, by virtue of its stability against proteolytic degradation, this compound can be used to probe complex biological systems over longer periods than its natural peptide counterpart. nih.gov This allows for the investigation of downstream effects of target inhibition, aiding in the deconvolution of intricate signaling pathways. The development of potent and selective antagonists is essential for unambiguously demonstrating that a particular biological effect is mediated through the target . nih.gov

Development of Activity-Based Probes (ABPs) Utilizing the ψ(CHNH) Scaffold

Activity-based probes (ABPs) are powerful tools for the functional characterization of enzymes in complex proteomes. wikipedia.orgnih.gov They typically consist of a recognition element, a reactive "warhead," and a reporter tag (e.g., a fluorophore or biotin). The ψ(CHNH) scaffold of this compound can serve as an excellent recognition element for specific proteases.

To create an ABP, the this compound core would be chemically modified to incorporate a reactive warhead that can form a covalent bond with a catalytic residue in the enzyme's active site. nih.gov A reporter tag would also be attached, often via a linker, to allow for detection and isolation of the labeled enzyme.

Table 2: Components of a Hypothetical ABP Based on this compound

ComponentFunctionExample Moiety
Recognition Element Provides specificity for the target enzyme.This compound
Reactive Warhead Forms a covalent bond with the active site.Fluorophosphonate, acyloxymethyl ketone wikipedia.orgstanford.edu
Linker Connects the recognition element to the reporter tag.Polyethylene glycol (PEG)
Reporter Tag Enables visualization and/or purification.Biotin, Rhodamine, Fluorescein wikipedia.orgnih.gov

Such an ABP would allow for the specific labeling of active enzyme populations, providing a direct measure of enzyme activity rather than just protein abundance. This is particularly valuable as many enzymes are regulated at the level of activity, not just expression. wikipedia.org

Utility in High-Throughput Screening (HTS) Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. This compound can be utilized in the development of robust and reliable HTS assays for enzyme inhibitors.

For example, it can be used as a competitor in a binding assay. In this format, a labeled version of this compound is incubated with the target enzyme. Compounds from a screening library are then added, and those that can displace the labeled probe from the enzyme's active site are identified as potential hits. Its high affinity and stability make it an ideal reagent for such assays.

Alternatively, in assays where the enzyme's substrate is a larger peptide, this compound can be used as a tool to validate the assay by serving as a known inhibitor, ensuring the assay is performing correctly before initiating a large-scale screen. The ability to select peptides that bind to a target molecule under specific conditions, such as a particular pH, can be leveraged in screening methods. google.com

Contribution to Understanding Peptide Ligand-Receptor Interactions

The interaction between peptide ligands and their receptors is fundamental to many physiological processes. A major challenge in studying these interactions is the rapid degradation of natural peptides by proteases. As a non-hydrolyzable peptide analog, this compound can be used to study ligand-receptor binding without the confounding factor of degradation. nih.gov

By incorporating this pseudodipeptide into a larger peptide sequence, researchers can create stable ligands that can be used in a variety of binding and functional assays. mdpi.com This allows for the accurate determination of binding affinities and the elucidation of the structural requirements for receptor activation or antagonism. Methods to study these interactions include structure-activity relationship (SAR) studies, as well as photo- and chemical crosslinking experiments to identify points of proximity between the ligand and the receptor. researchgate.net The use of such stable analogs is crucial for obtaining reliable data in these experimental setups.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation ψ(CHNH) Analogues with Enhanced Properties

The primary motivation for developing peptidomimetics is to create molecules with superior drug-like qualities, such as metabolic stability, receptor affinity, and selectivity. lifechemicals.comlongdom.org For analogues of Boc-Leu-ψ(CHNH)Leu-OH, future design strategies will focus on fine-tuning its structure to optimize these properties.

Key Strategies for Analogue Development:

Side-Chain Modifications: Altering the leucine (B10760876) side chains (isobutyl groups) can modulate lipophilicity and steric interactions with target proteins. Introducing non-natural amino acids or functional groups can create more specific interactions and improve binding affinity. researchgate.net

Incorporation into Larger Scaffolds: Using the Boc-Leu-ψ(CHNH)Leu-OH motif as a building block within larger, more complex peptidomimetics can generate compounds with novel secondary structures and enhanced biological activity. nih.gov

Cyclization: Constraining the peptide backbone through cyclization is a well-established strategy to enhance stability and binding affinity by reducing conformational entropy upon binding. nih.gov Future work could involve cyclizing derivatives of Boc-Leu-ψ(CHNH)Leu-OH.

Lipidation: The attachment of fatty acids to the peptide structure can enhance hydrophobicity, which may improve membrane permeability and extend the in vivo half-life. nih.gov

These modifications aim to create next-generation analogues that not only retain the enzymatic stability of the ψ(CHNH) bond but also possess enhanced potency and selectivity for their biological targets. nih.gov

Table 1: Potential Modifications to Enhance Properties of ψ(CHNH) Analogues

Modification StrategyObjectivePotential OutcomeExample from Literature
Side-Chain EngineeringImprove binding affinity and selectivityIncreased potency, reduced off-target effectsSubstitution with non-natural amino acids to probe binding pockets. researchgate.net
CyclizationIncrease structural rigidity and stabilityEnhanced resistance to degradation, improved receptor bindingSide-chain to side-chain or backbone cyclization to fix bioactive conformation. nih.gov
LipidationImprove pharmacokinetic profileLonger plasma half-life, enhanced cell permeabilityAttachment of fatty acids like palmitic or stearic acid. nih.gov
GlycosylationEnhance solubility and bioavailabilityImproved diffusion and transport propertiesGlycosylation of opioid peptides improved their analgesic potential. researchgate.net

Exploration of New Biological Target Classes for Boc-Leu-ψ(CHNH)Leu-OH Derivatives

While initial studies of peptidomimetics often focus on known peptide receptors, the unique properties of ψ(CHNH) analogues open the door to targeting a broader range of biological molecules. The increased stability and altered conformational landscape of these compounds may allow them to interact with targets previously considered "undruggable" by conventional small molecules or peptides. sciencedaily.com

Future research will likely explore the activity of Boc-Leu-ψ(CHNH)Leu-OH derivatives against various target classes:

Protein-Protein Interactions (PPIs): PPIs regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer. sciencedaily.com The larger, more complex surfaces of PPIs are often difficult to target with small molecules. Peptidomimetics like derivatives of Boc-Leu-ψ(CHNH)Leu-OH can be designed to mimic key binding motifs (e.g., α-helices or β-sheets) and disrupt these interactions. nih.govazolifesciences.com For instance, peptidomimetics have been developed to inhibit the p53-Mdm4 interaction, a key target in oncology. nih.gov

Enzymes: The ψ(CHNH) isostere makes these compounds excellent candidates for inhibiting proteases, as they can bind to the active site without being cleaved. Beyond proteases, research has shown that reduced amide bond peptidomimetics can be potent and highly selective inhibitors of other enzymes, such as neuronal nitric oxide synthase (nNOS), which is a target for various neurological disorders. nih.gov

Antimicrobial Targets: The unique structural and charge characteristics of ψ(CHNH) peptidomimetics can be exploited to design novel antimicrobial agents. By incorporating the reduced amide bond, it's possible to create cytolytic peptides that selectively target the lipid membranes of microorganisms over mammalian cells. nih.govnih.gov

Integration with Advanced Drug Discovery Paradigms (e.g., Fragment-Based Drug Discovery)

Modern drug discovery increasingly relies on innovative screening and design technologies. Integrating ψ(CHNH) peptidomimetics with these paradigms could significantly accelerate the development of new therapeutics.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method that starts by identifying small, low-molecular-weight fragments that bind weakly to a biological target. technologynetworks.comdrughunter.compharmafeatures.com These initial hits are then grown or linked together to create more potent, drug-like molecules. drughunter.compharmafeatures.com

The Boc-Leu-ψ(CHNH)Leu-OH compound itself, or smaller components thereof, could be used as part of a fragment library. The ψ(CHNH) moiety is particularly interesting as a fragment because it introduces proteolytic resistance and specific conformational properties from the very beginning of the drug design process. nih.gov A key advantage of FBDD is that it allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). nih.gov

Table 2: FBDD Workflow for Peptidomimetic Development

StepDescriptionRelevance to ψ(CHNH) Peptidomimetics
Fragment Library ScreeningScreening a library of small molecules (fragments) for binding to the target protein using sensitive biophysical techniques (NMR, SPR, X-ray crystallography). pharmafeatures.comLibraries can be designed to include fragments containing the ψ(CHNH) isostere to directly build in stability.
Hit ValidationConfirming the binding of fragment hits through orthogonal methods to eliminate false positives. drughunter.comEnsures that the identified ψ(CHNH)-containing fragments are genuine binders.
Hit-to-Lead OptimizationChemically modifying the validated fragment hits to increase their binding affinity and selectivity. This can be done by "growing" the fragment or "linking" multiple fragments.Computational and synthetic chemistry can be used to elaborate the Boc-Leu-ψ(CHNH)Leu-OH scaffold into a potent lead compound. nih.govresearchgate.net

Methodological Advancements in the Synthesis and Characterization of ψ(CHNH) Peptidomimetics

The broader application of ψ(CHNH) peptidomimetics is contingent on efficient and scalable synthetic methods, as well as robust analytical techniques for their characterization.

Synthesis: Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and peptidomimetic production. openaccessjournals.comnih.gov A key advancement has been the development of methods to incorporate the ψ(CHNH) isostere directly on the solid support. This is often achieved through the reductive alkylation of a resin-bound amine with a Boc-protected amino aldehyde. nih.gov Ongoing research focuses on improving the efficiency of this and other coupling reactions, developing new protecting groups, and exploring greener synthetic approaches, such as synthesis in aqueous media. openaccessjournals.comrsc.orgrsc.org

Characterization: The characterization of ψ(CHNH) peptidomimetics requires a suite of analytical techniques to confirm their identity, purity, and structure.

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for elucidating the three-dimensional structure and confirming the presence and stereochemistry of the reduced amide bond. rsc.org

High-Performance Liquid Chromatography (HPLC): Used to purify the compound and assess its purity.

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are used to study the secondary structure (e.g., α-helix, β-sheet) of larger peptidomimetics containing the ψ(CHNH) unit. rsc.org The incorporation of the reduced amide bond is known to perturb α-helical structures, a feature that can be monitored by CD. nih.govnih.gov

Future advancements will likely focus on higher-resolution analytical methods and techniques for real-time monitoring of synthesis and conformational dynamics.

Potential for Pre-clinical Lead Optimization and Development (excluding human trials)

Once a promising ψ(CHNH) peptidomimetic lead compound is identified, it enters the preclinical development phase, which involves extensive optimization and testing before it can be considered for clinical trials. pepdd.comcreative-biostructure.combiobide.com This stage focuses on refining the molecule's pharmacological and pharmacokinetic properties.

Key Aspects of Preclinical Optimization:

ADME/Tox Profiling: This involves assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound. Early evaluation of these properties is crucial to identify potential liabilities. creative-biostructure.com For peptidomimetics like derivatives of Boc-Leu-ψ(CHNH)Leu-OH, the focus will be on improving oral bioavailability and metabolic stability while minimizing toxicity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In vivo studies in animal models are conducted to understand how the drug is processed by the body (PK) and its effect on the biological target (PD). nih.gov The goal is to optimize the dosing regimen and ensure that the compound reaches its target in sufficient concentrations to be effective. Manipulation of physicochemical properties like lipophilicity and polar surface area can dramatically improve the PK profile. nih.gov

Efficacy in Disease Models: The optimized lead compound must be tested in relevant animal models of the target disease to demonstrate its therapeutic potential. For example, a peptidomimetic designed to target cancer would be evaluated for its ability to inhibit tumor growth in preclinical models. nih.gov

The iterative process of lead optimization, guided by in vitro and in vivo data, is essential for developing a successful preclinical candidate with a high probability of success in later clinical development. pepdd.com

Q & A

Q. What are the standard synthetic protocols for Boc-Leu-ψ(CHNH)Leu-OH, and how can purity be ensured?

Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Boc (tert-butyloxycarbonyl) protection for the N-terminal leucine to prevent unwanted side reactions. The ψ(CHNH) reduced amide bond is introduced via specialized coupling reagents, such as HOBt/DIC .
  • Purity validation requires reversed-phase HPLC (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation. NMR (1H, 13C) is critical for verifying stereochemistry and bond integrity .
  • Challenges : Residual DMSO (if used as a solvent) may interfere with characterization; lyophilization or dialysis is recommended for solvent removal .

Q. Which spectroscopic techniques are most effective for characterizing Boc-Leu-ψ(CHNH)Leu-OH’s structure?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the ψ(CHNH) bond’s unique chemical environment, distinguishing it from standard amide bonds. 2D NMR (e.g., COSY, HSQC) confirms spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and detects impurities.
  • Circular Dichroism (CD) : Optional for assessing secondary structure mimicry in solution, though limited for small peptides .

Q. How does the ψ(CHNH) bond influence Boc-Leu-ψ(CHNH)Leu-OH’s stability under physiological conditions?

Methodological Answer :

  • Hydrolysis Resistance : The reduced amide bond (ψ(CHNH)) confers resistance to proteolytic cleavage compared to natural amides. Stability assays (e.g., incubation in serum or buffer at 37°C) should quantify degradation via HPLC over 24–72 hours .
  • pH Sensitivity : Test stability across pH 2–9 to identify optimal storage conditions. Acidic conditions may protonate the ψ(CHNH) nitrogen, altering reactivity .

Advanced Research Questions

Q. How can Boc-Leu-ψ(CHNH)Leu-OH be integrated into studies of protein-protein interactions (PPIs)?

Methodological Answer :

  • Design as α-Helix Mimetics : The ψ(CHNH) bond can stabilize helical conformations. Use computational modeling (e.g., Rosetta, Schrödinger) to predict binding to PPI interfaces, such as MDM2/p53 .
  • Competitive Binding Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure displacement of native peptides. Include controls with scrambled sequences to confirm specificity .
  • Structural Validation : Co-crystallization or cryo-EM with target proteins (e.g., proteases) reveals binding modes.

Q. How should researchers resolve conflicting bioactivity data for Boc-Leu-ψ(CHNH)Leu-OH in enzyme inhibition assays?

Methodological Answer :

  • Reproducibility Checks : Verify assay conditions (pH, temperature, ionic strength) and compound solubility. DMSO concentrations >1% may denature proteins, skewing results .
  • Data Normalization : Use internal controls (e.g., known inhibitors) to calibrate activity measurements.
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance. Outliers may indicate aggregation or solvent effects .

Q. What strategies optimize experimental workflows for Boc-Leu-ψ(CHNH)Leu-OH in high-throughput screening (HTS)?

Methodological Answer :

  • Library Design : Incorporate the compound into mixture-based libraries (e.g., 20-compound subsets) to balance diversity and tractability .
  • Automated Synthesis : Use robotic SPPS platforms for parallel synthesis.
  • Quality Control : Implement LC-MS at each synthesis step to minimize batch variability .

Q. How can contradictory structural data from NMR and X-ray crystallography be reconciled for this compound?

Methodological Answer :

  • Context-Dependent Conformations : NMR captures solution-state flexibility, while crystallography shows rigid conformations. Compare both datasets to identify dominant binding poses.
  • Molecular Dynamics (MD) Simulations : Simulate 100+ ns trajectories to model conformational equilibria.
  • Validation : Overlay MD-predicted structures with experimental data to resolve discrepancies .

Q. What ethical and practical considerations apply when using Boc-Leu-ψ(CHNH)Leu-OH in collaborative studies?

Methodological Answer :

  • Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
  • Attribution : Clearly define roles in multi-team projects (e.g., synthesis vs. bioassays) and cite all contributors .
  • Safety Protocols : MSDS sheets must detail handling precautions for DMSO-containing formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.